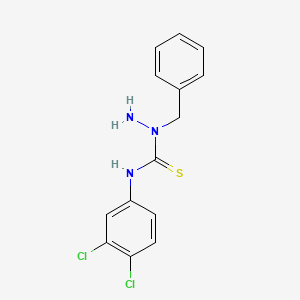

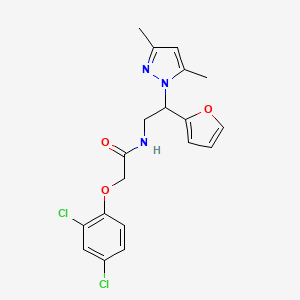

![molecular formula C23H24N4O2 B2969608 N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478033-99-7](/img/structure/B2969608.png)

N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a chemical compound with the molecular formula C23H24N4O2 . It is also known by its CAS number 478033-99-7 .

Physical and Chemical Properties Analysis

“this compound” has a molar mass of 388.46 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications

Chemical Synthesis and Functionalization

N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide is involved in various chemical synthesis processes, including the functionalization of cyclohexane. A study demonstrates the oxidation of trans 1,2-phenylseleno acetate, acetamide, alcohol, and nitrile of cyclohexane, leading to high yields of cis 1,2 halide-containing products with cis geometry, which is crucial in synthetic chemistry for producing specific compounds with desired properties (Morella & Ward, 1985).

Antiproliferative Activity Studies

Research into the antiproliferative activities of compounds related to this compound has led to the synthesis of novel compounds with potential anticancer properties. One such study synthesized new pyridine-linked thiazole derivatives through a specific spacer and evaluated their cytotoxicity against various cancer cell lines, showing promising anticancer activity, particularly against MCF-7 and HepG2 cell lines (Alqahtani & Bayazeed, 2020).

Mechanistic Insights in Organic Reactions

The compound's structural motifs are instrumental in understanding the mechanistic pathways in organic reactions. For example, radical cyclization approaches utilizing aryl radicals at the ipso position of p-O-aryl-substituted acetamides or benzamides have been explored to generate oxindoles or quinolones bearing spirocyclohexadienone rings, contributing to formal syntheses of significant compounds like the vasopressin inhibitor SR121463A and aza-galanthamine (Gonzalez-Lopez de Turiso & Curran, 2005).

Antimicrobial Agent Synthesis

The structural framework of this compound lends itself to modifications that result in potent antimicrobial agents. A notable example is the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material, which showed good antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial drugs (Hossan et al., 2012).

Properties

IUPAC Name |

N-cyclohexyl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-22(26-18-6-2-1-3-7-18)16-29-19-11-9-17(10-12-19)23-25-15-13-21(27-23)20-8-4-5-14-24-20/h4-5,8-15,18H,1-3,6-7,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRZAILDCYFULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

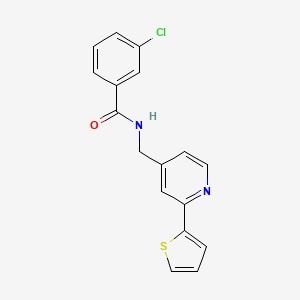

![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)

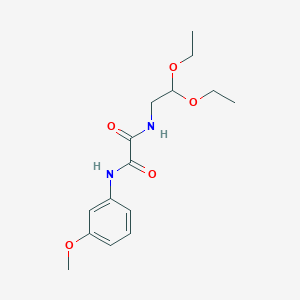

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)